(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester
Overview
Description
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are commonly found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester can be synthesized through the esterification of carboxylic acids. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method is the Steglich esterification, which uses carbodiimide coupling reagents and solvents like dimethyl carbonate .
Industrial Production Methods
In industrial settings, the production of esters often involves the use of acid chlorides and alcohols in the presence of a base. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, esters can undergo oxidation to form carboxylic acids under specific conditions.
Common Reagents and Conditions
Hydrolysis: Aqueous base (e.g., NaOH) or aqueous acid (e.g., HCl) can be used as catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Oxidation: Carboxylic acid.
Scientific Research Applications
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of flavors and fragrances.
Methyl butyrate: Known for its fruity odor and used in the food industry.
Isopropyl butyrate: Used in the production of perfumes and as a flavoring agent.
Uniqueness
Unlike other esters, it has a distinct combination of functional groups that make it suitable for specialized applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
benzyl N-[(2S)-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-9(7-13)12-11(14)15-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3,(H,12,14)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXJPZGMVKIPHE-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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